molecular formula C7H13NO2 B14096476 Octahydrofuro[3,4-f][1,4]oxazepine

Octahydrofuro[3,4-f][1,4]oxazepine

Katalognummer: B14096476
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: BXAUZDVULYPODU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydrofuro[3,4-f][1,4]oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazepine family, which is known for its diverse pharmacological and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydrofuro[3,4-f][1,4]oxazepine typically involves the reaction of imine groups with cyclic anhydrides. This method is simple and effective for producing oxazepine derivatives . Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C, which leads to the formation of benzo[b][1,4]oxazepine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydrofuro[3,4-f][1,4]oxazepine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction may produce reduced oxazepine derivatives .

Wissenschaftliche Forschungsanwendungen

Octahydrofuro[3,4-f][1,4]oxazepine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of various medical conditions, including anxiety and epilepsy.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of octahydrofuro[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, oxazepine derivatives have been shown to interact with neurotransmitter receptors in the brain, leading to their effects on anxiety and epilepsy . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Octahydrofuro[3,4-f][1,4]oxazepine can be compared with other similar compounds in the oxazepine family, such as:

The uniqueness of this compound lies in its specific ring structure and the resulting pharmacological properties, which can differ significantly from those of other oxazepine isomers.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine

InChI

InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2

InChI-Schlüssel

BXAUZDVULYPODU-UHFFFAOYSA-N

Kanonische SMILES

C1COC2COCC2CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.